molecular formula C11H9Cl2F3O B14237054 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol CAS No. 356073-60-4

2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol

Cat. No.: B14237054
CAS No.: 356073-60-4
M. Wt: 285.09 g/mol
InChI Key: ZQXQALLCELNLFG-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is an organic compound that features a unique combination of dichloromethyl, trifluoromethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with dichloromethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple organochlorine compound used as a solvent.

    1,1,1-Trifluoro-2,2-dichloroethane: A compound with similar halogenation but different structural properties.

    Phenylbut-3-en-2-ol: A compound with a similar backbone but lacking halogenation.

Uniqueness

2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is unique due to its combination of dichloromethyl, trifluoromethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

356073-60-4

Molecular Formula

C11H9Cl2F3O

Molecular Weight

285.09 g/mol

IUPAC Name

2-(dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C11H9Cl2F3O/c12-9(13)10(17,11(14,15)16)7-6-8-4-2-1-3-5-8/h1-7,9,17H

InChI Key

ZQXQALLCELNLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(Cl)Cl)(C(F)(F)F)O

Origin of Product

United States

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